

In-Depth Technical Guide: Pharmacological Profile of CAS number 2697171-03-0

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Compound of Interest

Compound Name: *Topoisomerase II inhibitor 7*

Cat. No.: *B12418707*

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Compound Identification

CAS Number	2697171-03-0
Compound Name	Topoisomerase II inhibitor 7
Internal ID	HY-146163
Synonym	Compound 3a
Chemical Name	9H-Pyrimido[4',5':4,5]thiazolo[3,2-a]pyrimidine-8-carboxylic acid, 2-amino-4-(4-methoxyphenyl)-6-oxo-4,5-dihydro-

Pharmacological Profile

CAS number 2697171-03-0, also known as **Topoisomerase II inhibitor 7**, is a potent inhibitor of the alpha subtype of topoisomerase II (Topo II α). This compound belongs to a series of novel tricyclic fused thiazolopyrimidines designed as potential anticancer agents. Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for **Topoisomerase II inhibitor 7** (referred to as compound 3a in the source literature).

Parameter	Value	Cell Line/Target	Reference
IC50 (Topo II α)	3.19 μ M	Human Topoisomerase II α	
IC50 (Cytotoxicity)	15.3 μ M	MCF-7 (Breast Cancer)	
21.8 μ M	A549 (Lung Cancer)		
29.4 μ M	HCT116 (Colon Cancer)		

Experimental Protocols

Topoisomerase II α Inhibition Assay

The inhibitory activity of **Topoisomerase II inhibitor 7** on human Topo II α was determined using a DNA relaxation assay.

Methodology:

- **Reaction Mixture Preparation:** A reaction mixture was prepared containing human Topo II α enzyme, relaxed plasmid DNA (pBR322), and assay buffer.
- **Compound Incubation:** The test compound (**Topoisomerase II inhibitor 7**) was added to the reaction mixture at various concentrations. Etoposide was used as a positive control.
- **Initiation of Reaction:** The reaction was initiated by the addition of ATP and incubated at 37°C for 30 minutes.
- **Termination of Reaction:** The reaction was stopped by the addition of a stop solution containing SDS and proteinase K.
- **Agarose Gel Electrophoresis:** The DNA products were separated by electrophoresis on a 1% agarose gel.
- **Visualization and Quantification:** The gel was stained with ethidium bromide, and the DNA bands were visualized under UV light. The amount of supercoiled DNA was quantified using

densitometry to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of **Topoisomerase II inhibitor 7** was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- **Cell Seeding:** Cancer cells (MCF-7, A549, and HCT116) were seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells were treated with various concentrations of **Topoisomerase II inhibitor 7** for 48 hours.
- **MTT Addition:** After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals.
- **Formazan Solubilization:** The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of **Topoisomerase II inhibitor 7** on the cell cycle distribution of cancer cells was analyzed by flow cytometry.

Methodology:

- **Cell Treatment:** Cancer cells were treated with the IC50 concentration of **Topoisomerase II inhibitor 7** for 24 hours.

- **Cell Harvesting and Fixation:** The cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
- **Staining:** The fixed cells were stained with a solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** The DNA content of the stained cells was analyzed using a flow cytometer.
- **Data Analysis:** The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by **Topoisomerase II inhibitor 7** was assessed using an Annexin V-FITC and propidium iodide (PI) double staining assay.

Methodology:

- **Cell Treatment:** Cancer cells were treated with the IC50 concentration of **Topoisomerase II inhibitor 7** for 48 hours.
- **Cell Harvesting and Staining:** The cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
- **Flow Cytometry:** The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- **Data Analysis:** The percentage of apoptotic cells was quantified.

Mandatory Visualizations

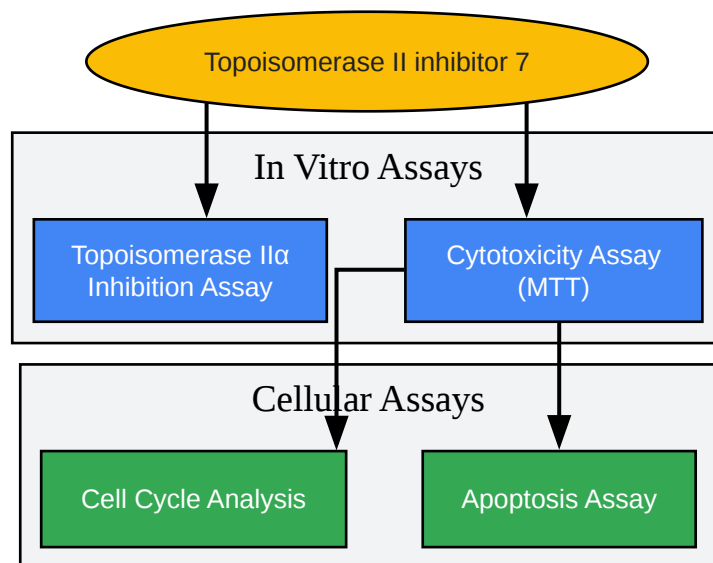
Signaling Pathway



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Caption: Proposed mechanism of action for **Topoisomerase II inhibitor 7**.

Experimental Workflow



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Caption: Experimental workflow for the pharmacological characterization.

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